(1R,4R)-N-デスメチルセルトラリン塩酸塩

説明

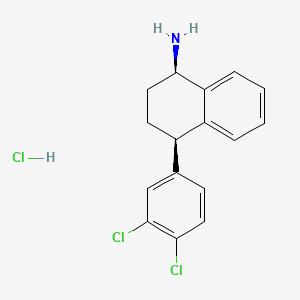

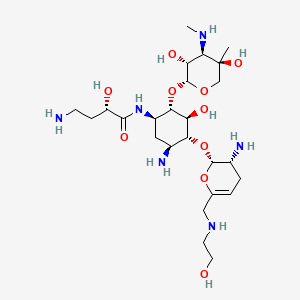

(1R,4R)-N-Desmethyl Sertraline Hydrochloride is a stereoisomer of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is one of the four stereoisomers of Sertraline, with the (1S,4S) isomer being the active therapeutic compound .

科学的研究の応用

(1R,4R)-N-Desmethyl Sertraline Hydrochloride has several scientific research applications, including:

作用機序

Target of Action

The primary target of (1R,4R)-N-Desmethyl Sertraline Hydrochloride, also known as (1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is the serotonin transporter (SERT) . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine .

Mode of Action

The compound binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron .

Biochemical Pathways

By inhibiting the reuptake of serotonin, this compound affects the serotonergic pathway . The increased availability of serotonin in the synaptic cleft can lead to downstream effects on mood, anxiety, and other psychological states .

Pharmacokinetics

It is known that ssris like this compound generally have good oral bioavailability . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is an increase in serotonergic neurotransmission, which can lead to improvements in symptoms of depression and anxiety . It’s important to note that the (1r,4r) isomer of sertraline is therapeutically inactive .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of this compound . Proper storage conditions are necessary to maintain its potency . Additionally, individual factors such as genetics, age, and health status can influence how a person responds to this medication .

生化学分析

Biochemical Properties

It is known that the compound is a stereoisomer of Sertraline . Sertraline is a selective serotonin reuptake inhibitor (SSRI), which is commonly used as an antidepressant . It is likely that (1R,4R)-N-Desmethyl Sertraline Hydrochloride interacts with similar enzymes, proteins, and other biomolecules as Sertraline .

Cellular Effects

Given its structural similarity to Sertraline, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a stereoisomer of Sertraline, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its structural similarity to Sertraline, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (1R,4R)-N-Desmethyl Sertraline Hydrochloride involves several steps, starting from the synthesis of the key intermediate, cis-N-alkanoyl-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine . The process includes:

Stereoselective Synthesis: The synthesis begins with the stereoselective formation of the cis-stereoisomeric form of the compound.

Hydrogenation: Catalytic hydrogenation is used to reduce the imine form of Sertraline, resulting in a mixture of cis and trans stereoisomers.

Resolution: The final stage involves the optical resolution to separate the desired (1R,4R)-enantiomer from the unwanted isomers.

Industrial Production Methods

Industrial production methods for (1R,4R)-N-Desmethyl Sertraline Hydrochloride typically involve large-scale stereoselective synthesis and resolution processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions

(1R,4R)-N-Desmethyl Sertraline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

類似化合物との比較

Similar Compounds

(1S,4S)-Sertraline Hydrochloride: The active therapeutic isomer used as an antidepressant.

(1R,4S)-Sertraline Hydrochloride: Another stereoisomer with different pharmacological properties.

(1S,4R)-Sertraline Hydrochloride: Yet another stereoisomer with distinct characteristics.

Uniqueness

(1R,4R)-N-Desmethyl Sertraline Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacokinetic properties and interactions with biological systems. Unlike the (1S,4S) isomer, it does not exhibit significant therapeutic activity but is crucial for understanding the metabolism and overall effects of Sertraline .

特性

IUPAC Name |

(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-INXKOZGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747554 | |

| Record name | (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-09-7 | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

![2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine](/img/structure/B589190.png)